[(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methyl](methyl)amine
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Overview
Description
This compound, also known as (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
, is a chemical with the CAS Number: 871217-40-2 . It has a molecular weight of 221.69 . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
. The InChI code for this compound is 1S/C11H12ClN3/c1-15-7-6-14-11(15)10(13)8-2-4-9(12)5-3-8/h2-7,10H,13H2,1H3
. Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 221.69 . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Antimicrobial Activity
Imidazole-containing compounds often display antibacterial, antifungal, and antiviral properties. Researchers have explored their potential as antimicrobial agents due to their ability to disrupt essential cellular processes in pathogens. For instance, some imidazole derivatives inhibit enzymes involved in nucleic acid synthesis or cell wall formation, rendering them effective against various microorganisms .
Antiparasitic Effects
Imidazoles have shown promise as antiprotozoal agents. They can target parasites responsible for diseases like malaria, leishmaniasis, and trypanosomiasis. By interfering with parasite-specific enzymes or metabolic pathways, these compounds contribute to disease control and treatment .
Anticancer Properties
Certain imidazole derivatives exhibit cytotoxic effects on cancer cells. Researchers investigate their potential as chemotherapeutic agents. These compounds may interfere with cell division, induce apoptosis, or inhibit tumor growth. Further studies are needed to optimize their efficacy and safety .
Anti-inflammatory Activity
Imidazoles participate in modulating inflammatory responses. They interact with receptors or enzymes involved in inflammation pathways. As a result, they hold promise for managing inflammatory conditions such as rheumatoid arthritis and other autoimmune diseases .
Enzyme Inhibition
Imidazole-containing compounds can act as enzyme inhibitors. For example, they may target specific enzymes involved in metabolic processes, neurotransmission, or hormone regulation. Such inhibition can lead to therapeutic effects or serve as a basis for drug design .
Coordination Chemistry
Imidazoles readily form complexes with metal ions. These complexes find applications in catalysis, materials science, and bioinorganic chemistry. Their unique coordination properties allow for the design of functional materials and catalysts .
Ligands in Coordination Chemistry
Imidazole derivatives serve as ligands in coordination complexes. Their ability to coordinate with metal ions influences the reactivity and stability of these complexes. Researchers explore their use in catalysis, sensors, and molecular recognition .
Drug Design and Optimization
Imidazole-based scaffolds are essential in medicinal chemistry. Researchers modify imidazole derivatives to enhance their pharmacological properties, such as bioavailability, selectivity, and solubility. These efforts contribute to the development of novel drugs .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Based on the known biological activities of imidazole derivatives, it can be inferred that the compound could have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-1-(1-methylimidazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-14-11(12-15-7-8-16(12)2)9-3-5-10(13)6-4-9/h3-8,11,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPXLWBEPOVTGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methyl](methyl)amine | |
CAS RN |
879362-75-1 |
Source
|
Record name | [(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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